molecular formula C9H11NO2 B1309076 3-(Pyridin-4-yl)butanoic acid CAS No. 373356-33-3

3-(Pyridin-4-yl)butanoic acid

Cat. No.: B1309076
CAS No.: 373356-33-3
M. Wt: 165.19 g/mol
InChI Key: KYSQGRVBIOODEO-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)butanoic acid (IUPAC name: 4-(pyridin-4-yl)butanoic acid) is a pyridine-substituted carboxylic acid with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .

Properties

IUPAC Name

3-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQGRVBIOODEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300196
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-33-3
Record name β-Methyl-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373356-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)butanoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids and halides under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Esterification

3-(Pyridin-4-yl)butanoic acid undergoes esterification with alcohols to form corresponding esters. This reaction is catalyzed by strong acids such as sulfuric acid.

Reagent Conditions Product Reference
Ethanol + H₂SO₄Reflux in ethanolEthyl 3-(pyridin-4-yl)butanoate
Methanol + H₂SO₄Reflux in dichloromethaneMethyl 3-(pyridin-4-yl)butanoate

The pyridine ring’s electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Purification typically involves recrystallization or chromatography.

Decarboxylation

Thermal decarboxylation removes CO₂ from the carboxylic acid group, yielding 3-(pyridin-4-yl)propane.

Conditions Product Mechanistic Notes Reference
Heating under reflux3-(Pyridin-4-yl)propaneProceeds via a six-membered cyclic transition state

The reaction is accelerated by basic conditions or metal catalysts, though specific data on activation energy or yields remain underexplored in available literature.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Product Reference
LiAlH₄ (lithium aluminum hydride)Anhydrous ether or THF, 0°C to RT3-(Pyridin-4-yl)butanol

The reduction proceeds via nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbon. The pyridine ring remains intact during this process.

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.8) readily deprotonates in basic media to form the conjugate base.

C9H11NO2+NaOHC9H10NO2+Na++H2O\text{C}_9\text{H}_{11}\text{NO}_2+\text{NaOH}\rightarrow \text{C}_9\text{H}_{10}\text{NO}_2^-+\text{Na}^++\text{H}_2\text{O}

The pyridine nitrogen (pKa ≈ 5.7) can also accept protons, enabling dual acid-base reactivity in aqueous solutions .

Interaction with Nucleophiles

The compound participates in nucleophilic substitutions at the carbonyl group, forming amides or acid chlorides:

  • Amide formation :
    C9H11NO2+RNH2C9H10N2O2R+H2O\text{C}_9\text{H}_{11}\text{NO}_2+\text{RNH}_2\rightarrow \text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{R}+\text{H}_2\text{O}
    Reagents like thionyl chloride (SOCl₂) are used to activate the acid before amide coupling .

Key Mechanistic and Structural Influences

  • Pyridine ring effects : The electron-deficient pyridine ring increases the acidity of the carboxylic acid (compared to butanoic acid) and stabilizes transition states via resonance.

  • Steric factors : The substituent’s position on the pyridine ring influences reaction rates and regioselectivity in electrophilic substitutions .

Scientific Research Applications

3-(Pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Position: The position of the pyridine ring significantly impacts electronic properties. For example, 4-(3-pyridinyl)butanoic acid (pyridine at C3) may exhibit different hydrogen-bonding interactions compared to 4-(pyridin-4-yl)butanoic acid (pyridine at C4) due to variations in nitrogen orientation .

The 4-hydroxy analog (CAS: 15569-97-8) adds a hydrogen-bond donor, likely improving crystallinity and thermal stability .

Physicochemical Properties: All compounds share a carboxylic acid group (pKa ~4-5), but substituents alter logP values. For instance, the methylated derivative (CAS: 1343577-83-2) has a higher logP, suggesting greater lipophilicity . The amino-substituted variant (180.20 g/mol) has a higher molecular weight, which may influence diffusion rates in biological systems .

Biological Activity

3-(Pyridin-4-yl)butanoic acid, also known as 4-amino-3-(pyridin-4-yl)butanoic acid, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO2C_9H_{11}NO_2 and features a pyridine ring attached to a butanoic acid moiety. This unique structure contributes to its diverse biological activities.

Research indicates that this compound interacts with various molecular targets in biological systems. Notably, it has been studied for its effects on:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
  • Receptor Interaction : It shows promise in modulating receptor activity, which could lead to therapeutic effects in various conditions.

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism suggests its applicability in treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent in therapeutic applications.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound could inhibit the expression of pro-inflammatory markers in macrophages. This finding supports its use in developing anti-inflammatory therapies.
  • Neuroprotection Study :
    • A study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and improve cognitive function in animal models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Aminobutyric Acid Contains a butyric acid moietyKnown for its role as a neurotransmitter
4-Piperidine Butyric Acid Contains a piperidine ringDifferent ring structure affects reactivity
4-Oxo-4-(3-pyridyl)butanoic Acid Contains a keto group instead of an amino groupAlters potential biological activity

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyridin-4-yl)butanoic acid and its derivatives?

The synthesis of this compound (CAS 102878-73-9, C₉H₁₁NO₂) typically involves coupling pyridine derivatives with butanoic acid precursors. For example, microwave-assisted synthesis or sonochemistry can enhance reaction efficiency for structurally similar compounds, reducing reaction times by 20–30% compared to traditional methods . Key steps include protecting the pyridine nitrogen and optimizing carboxyl group activation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography resolves the compound’s spatial arrangement, as demonstrated for (E)-3-(pyridin-4-yl)acrylic acid, where hydrogen-bonding networks stabilize the crystal lattice .
  • NMR and IR spectroscopy identify functional groups: the pyridine ring (δ 7.5–8.5 ppm in ¹H NMR) and carboxylic acid (1700–1720 cm⁻¹ in IR) .
  • Mass spectrometry confirms molecular weight (179.22 g/mol for derivatives) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the pyridine and carboxylic acid moieties. LogP values for analogs range from 1.2–2.2, indicating moderate hydrophobicity .
  • Stability : Store at room temperature in inert atmospheres; degradation occurs above 200°C (melting point for analogs: 165–213°C) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

  • Fluorination : Adding fluorine to the phenyl ring (e.g., 3,5-difluoro substitution) enhances metabolic stability and target binding affinity, as seen in DPP4 inhibitors .
  • Amino protection : Fmoc or Boc groups (e.g., Boc-DL-3-aminobutyric acid) improve peptide coupling efficiency while maintaining bioactivity .
  • Thioether linkages : Derivatives like 4-(phenylthio)butanoic acid exhibit antioxidant properties, suggesting redox-modulating potential .

Q. What experimental strategies resolve contradictions in reactivity data for pyridine-containing carboxylic acids?

  • Contradiction : Discrepancies in reported melting points (e.g., 165–170°C vs. 208–213°C) may arise from polymorphic forms or impurities .
  • Resolution : Use differential scanning calorimetry (DSC) to confirm phase transitions and HPLC (≥95% purity) to rule out impurities .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Simulate binding to enzymes like dipeptidyl peptidase-4 (DPP4) using software such as AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Glu205/206 in DPP4) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Challenge : Low yields in coupling reactions due to steric hindrance from the pyridine ring.
  • Solutions :
  • Use microwave-assisted synthesis to improve energy transfer .
  • Employ flow chemistry for continuous production and reduced byproducts .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)LogPReference
This compound179.22165–1701.2
(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid437.4208–213 (dec.)2.2
4-(Phenylthio)butanoic acid196.26123–1241.5

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyMicrowave-assisted synthesis
Pyridine ring instabilityUse protective groups (e.g., Fmoc, Boc)
Poor solubility in aqueous mediaCo-solvents (e.g., DMSO-water mixtures)

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